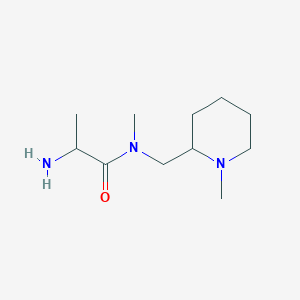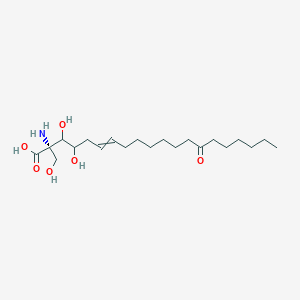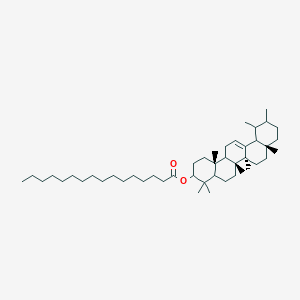![molecular formula C8H4ClN3 B14786142 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14786142.png)
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in pyridine under reflux conditions . The reaction is usually carried out at temperatures around 70°C for 1-7 hours, depending on the specific reactants and desired yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: A parent compound with similar structural features but lacking the chloro and nitrile substituents.
Imidazo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the chloro and nitrile groups enhances its potential for further functionalization and increases its utility in various applications .
Propriétés
Formule moléculaire |
C8H4ClN3 |
|---|---|
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
5-chloroimidazo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-2-6(3-10)1-7-4-11-5-12(7)8/h1-2,4-5H |
Clé InChI |
HUIPUHHIDGZBEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N2C1=CN=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)
![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)

![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)

![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)

![5-Hydroxy-3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B14786138.png)
![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)
![(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine](/img/structure/B14786145.png)
